molecular formula C14H17N5O5 B12570400 N-Acetyl-2'-O-acetyl-3'-deoxyadenosine CAS No. 189887-77-2

N-Acetyl-2'-O-acetyl-3'-deoxyadenosine

Cat. No.: B12570400
CAS No.: 189887-77-2
M. Wt: 335.32 g/mol
InChI Key: XOSXHKUUADOPMC-IMSIIYSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2’-O-acetyl-3’-deoxyadenosine is a modified nucleoside derivative of adenosine It is characterized by the presence of acetyl groups at the N6 and 2’-O positions and the absence of a hydroxyl group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine typically involves multiple steps starting from adenosine. One common method includes the protection of the 5’-hydroxyl group, followed by selective acetylation at the N6 and 2’-O positions. The 3’-hydroxyl group is then removed through a deoxygenation reaction. Key reagents used in these steps include acetic anhydride, pyridine, and reducing agents such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2’-O-acetyl-3’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups .

Scientific Research Applications

N-Acetyl-2’-O-acetyl-3’-deoxyadenosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.

    Industry: It is used in the development of diagnostic tools and biochemical assays

Mechanism of Action

The mechanism of action of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-2’-O-acetyl-3’-deoxyadenosine is unique due to the presence of both N6 and 2’-O acetyl groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability and specificity in biochemical applications .

Properties

CAS No.

189887-77-2

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

[(2R,3R,5S)-2-(6-acetamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C14H17N5O5/c1-7(21)18-12-11-13(16-5-15-12)19(6-17-11)14-10(23-8(2)22)3-9(4-20)24-14/h5-6,9-10,14,20H,3-4H2,1-2H3,(H,15,16,18,21)/t9-,10+,14+/m0/s1

InChI Key

XOSXHKUUADOPMC-IMSIIYSGSA-N

Isomeric SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)OC(=O)C

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.